molecular formula C17H19NO4 B6153543 5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid CAS No. 2384186-52-9

5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid

Cat. No.: B6153543
CAS No.: 2384186-52-9
M. Wt: 301.3
InChI Key:
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Description

5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is a synthetic organic compound, structurally composed of a naphthalene core substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected aminomethyl group. This compound is often utilized in advanced organic synthesis and medicinal chemistry due to its functional group versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid typically starts with naphthalene derivatives. One common route involves the bromination of naphthalene, followed by a nucleophilic substitution with a tert-butyl carbamate-protected amine. The reaction conditions usually involve the use of strong bases like sodium hydride in aprotic solvents such as dimethylformamide (DMF). The carboxylic acid group is introduced through a subsequent oxidation reaction, using reagents like potassium permanganate (KMnO4) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis to enhance reaction efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, minimizing by-products and improving purity. The process may also include automated systems for monitoring and adjusting the reactant ratios and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid undergoes various types of reactions, including:

  • Oxidation: : The naphthalene core can be further oxidized under rigorous conditions using strong oxidizing agents, forming quinone derivatives.

  • Reduction: : The compound can be reduced to remove the tert-butoxycarbonyl protecting group, revealing the free amine group.

  • Substitution: : Electrophilic aromatic substitution reactions on the naphthalene ring can introduce additional functional groups.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing agents: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C) in hydrogenation reactions

  • Substitution reagents: : Halogenating agents like bromine (Br2), nitrating mixtures (HNO3/H2SO4)

Major Products

  • Oxidation may yield naphthoquinone derivatives.

  • Reduction typically produces the corresponding amine.

  • Substitution reactions yield variously substituted naphthalene derivatives.

Scientific Research Applications

5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid finds applications across several scientific disciplines:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

  • Medicine: : Serves as a precursor in the synthesis of pharmaceuticals, particularly in designing compounds with anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound varies depending on its application. In biological systems, it often interacts with enzymes and receptors, modulating their activity through competitive inhibition or allosteric regulation. The molecular targets include various kinases and proteases, crucial in signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid

  • 6-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid

  • Naphthalene-1,5-dicarboxylic acid

Uniqueness

5-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid stands out due to its specific substitution pattern, which impacts its reactivity and interactions in chemical and biological systems. Its structure provides a balance between stability and reactivity, making it a versatile intermediate in synthesis and research.

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Properties

CAS No.

2384186-52-9

Molecular Formula

C17H19NO4

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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